N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-29-22-9-5-2-6-18(22)15-25-12-10-17(11-13-25)14-24-23(26)21-16-27-19-7-3-4-8-20(19)28-21/h2-9,17,21H,10-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCJEILIERUFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves a multi-step process:
Starting Material: : The synthesis begins with the preparation of 1-(2-(methylthio)benzyl)piperidine. This can be achieved through the reaction of piperidine with 2-(methylthio)benzyl chloride under basic conditions.
Formation of Intermediate: : The intermediate 1-(2-(methylthio)benzyl)piperidin-4-yl)methylamine is synthesized through reductive amination using formaldehyde and a reducing agent like sodium borohydride.
Coupling with Benzo[d][1,3]dioxole: : The key intermediate is then coupled with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to afford the final product.
Industrial Production Methods
In an industrial setting, the production of this compound might be optimized through:
Batch Reactor Systems: : Large-scale synthesis in batch reactors allowing precise control over reaction parameters.
Flow Chemistry: : Utilization of continuous flow systems to enhance reaction efficiency and scalability, potentially reducing reaction times and improving yields.
Process Optimization: : Optimization of parameters such as temperature, pressure, and solvent selection to maximize yield and minimize costs.
Chemical Reactions Analysis
Coupling of Substituents to the Dioxine Core
The final compound is assembled by coupling the piperidin-4-ylmethyl group to the dioxine carboxamide:
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Amide Coupling : The carboxamide is formed by reacting the dioxine carboxylic acid with the piperidin-4-ylmethyl amine using coupling agents like CDI (1,1'-carbonyldiimidazole) .
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Alkylation : Alternatively, the piperidin-4-ylmethyl group may be attached via reductive amination or alkylation, depending on the functional groups present .
Functional Group Transformations
Key transformations include:
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Nitration/Hydrogenation : Nitration (e.g., nitric acid, trifluoroacetic acid) introduces nitro groups, which are reduced to amines via catalytic hydrogenation .
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Methylation : Methylthio groups are introduced through substitution reactions, such as replacing halides with methylthiol .
Structural Validation and Optimization
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SAR Studies : Modifications to the dioxine core (e.g., nitro, amino, or methylthio substitutions) are explored to optimize potency, as seen in PARP1 inhibitor studies .
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Pharmacokinetic Adjustments : Piperazine/piperidine substituents are optimized for solubility and metabolic stability, as demonstrated in Rho Kinase inhibitor development .
Key Reaction Comparison
| Reaction Type | Dioxine Core | Piperidin-4-ylmethyl | Coupling |
|---|---|---|---|
| Reagents | H₂SO₄, K₂CO₃ | Mesyl chloride, MeSH | CDI, amines |
| Conditions | Reflux, basic | Room temperature, TEA | Room temperature |
| Yield | Moderate | High | High |
Critical Challenges and Innovations
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Regioselectivity : Achieving selective alkylation at the piperidin-4-yl position requires careful control of steric effects and reaction conditions .
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Sustainability : Avoiding catalysts in C=N bond formation (e.g., using electron-deficient aldehydes with amines) reduces environmental impact .
This synthesis pathway combines well-established methods for dioxine derivatives , piperidine functionalization , and amide coupling , with optimizations for regioselectivity and pharmacokinetic properties. The compound’s complexity underscores the need for systematic SAR studies to balance potency and bioavailability .
Scientific Research Applications
Structural Representation
The compound features a piperidine ring, a methylthio group, and a dioxine moiety, which contribute to its unique chemical properties and biological activities.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Benzyl halide, Piperidine |
| 2 | Nucleophilic Substitution | Methylthio compound |
| 3 | Cyclization | Dioxine precursors |
| 4 | Acylation | Acid chlorides or anhydrides |
Pharmacological Potential
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibits potential as a pharmacological agent due to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : This compound may act as an agonist or antagonist at GPCRs, which are crucial in many physiological processes .
- Enzyme Inhibition : Similar compounds have shown activity against specific enzymes, suggesting that this compound may also exhibit inhibitory properties against targets such as proteases or kinases .
Case Study 1: Interaction with GPCRs
In a study examining the effects of related compounds on GPCR signaling pathways, it was found that modifications in the structure significantly influenced receptor affinity and selectivity. This suggests that this compound could be optimized for enhanced receptor interaction .
Case Study 2: Enzyme Inhibition Studies
Research involving structurally similar compounds demonstrated effective inhibition of specific proteases linked to disease processes. These findings highlight the potential for this compound to serve as a lead compound in developing novel therapeutics targeting these enzymes .
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects could involve:
Receptor Binding: : Interactions with specific receptors or enzymes.
Signal Transduction: : Modulation of signaling pathways.
Enzymatic Activity: : Acting as an inhibitor or activator of certain enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into two groups: piperidine-based carboxamides and benzodioxine-containing derivatives . Below is a comparative analysis based on synthesis, physicochemical properties, and inferred pharmacological profiles.
Piperidine-Based Carboxamides
- N-(1-Benzyl-4-phenylamino-4-piperidinecarboxamide (): This compound shares a benzyl-substituted piperidine scaffold but differs in its carboxamide substituent (phenylamino vs. dihydrobenzo[b][1,4]dioxine). Synthetically, it was prepared via nucleophilic substitution and carboxamide coupling, with reported moderate solubility in polar aprotic solvents (e.g., DMF) .
- AZ331 (): A 1,4-dihydropyridine-3-carboxamide derivative with a thioether linkage and methoxyphenyl substituents. AZ331 demonstrated moderate CYP3A4 inhibition in preclinical studies, a trait that may extrapolate to the target compound due to analogous sulfur-containing groups .
Benzodioxine-Containing Derivatives
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide analogs ():
Compounds like AZ257, which feature a bromophenyl-thioether group, highlight the role of electron-withdrawing substituents (e.g., bromo) in altering lipophilicity and bioavailability. The target compound’s methylthio group may confer lower metabolic stability compared to AZ257’s bromophenyl group but higher solubility due to reduced halogen-induced hydrophobicity .
Table 1: Key Structural and Inferred Pharmacological Comparisons
| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Metabolic Stability (Inferred) |
|---|---|---|---|---|
| Target Compound | Piperidine + Benzodioxine | 2-(Methylthio)benzyl | Moderate (DMF/DMSO) | Moderate (CYP3A4 substrate) |
| N-(1-Benzyl-4-phenylamino-piperidinecarboxamide | Piperidine | Phenylamino, benzyl | Low (Polar aprotic) | High (Reduced sulfur content) |
| AZ257 | 1,4-Dihydropyridine | 4-Bromophenyl-thioether | Low (Hydrophobic) | High (Halogen stability) |
Research Findings and Limitations
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step functionalization of piperidine, similar to methods described in , but requires regioselective coupling of the benzodioxine-carboxamide group, which may reduce overall yield compared to simpler analogs .
- Pharmacological Gaps: No direct receptor-binding or toxicity data are available for the target compound. However, analogs like AZ331 and AZ257 suggest that thioether and benzodioxine groups may confer mixed affinities for serotonin or dopamine receptors .
Biological Activity
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Methylthio Group : Often enhances lipophilicity and biological activity.
- Dihydrobenzo[b][1,4]dioxine Moiety : Contributes to the compound's interaction with biological targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves:
- Interaction with Receptors : The piperidine structure allows for binding to neurotransmitter receptors, potentially influencing central nervous system activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methylthio group may enhance this activity by increasing membrane permeability.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies have demonstrated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively .
Anticancer Properties
Emerging evidence suggests that similar compounds may possess anticancer properties. For example, benzoylpiperidine derivatives have shown selective inhibition of cancer cell growth in vitro, indicating that this compound could be explored for its potential in cancer therapy .
Case Studies
- In Vitro Studies on AChE Inhibition :
- Antimicrobial Testing :
Data Tables
| Activity Type | Tested Compound | IC50/MIC Values |
|---|---|---|
| AChE Inhibition | Piperidine Derivative | 0.5 - 5 µM |
| Antimicrobial Activity | This compound | MIC: 32 µg/mL (S. typhi) |
| Cancer Cell Growth | Benzoylpiperidine Derivative | IC50: 7.9 - 92 µM |
Q & A
Q. What are the key synthetic strategies for preparing N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Methodological Answer: The synthesis involves modular steps:
- Piperidine Core Functionalization: Introduce the 2-(methylthio)benzyl group via nucleophilic substitution or reductive amination using 1-benzyl-4-piperidine precursors (e.g., methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate) .
- Carboxamide Coupling: React the piperidine intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using coupling agents like HATU or EDC/HOBt in anhydrous DMF or THF .
- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product, followed by lyophilization. Confirm purity via analytical HPLC (>95%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) to confirm purity. Retention time consistency across multiple batches ensures reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Targeted Modifications:
- Piperidine Substituents: Replace the 2-(methylthio)benzyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding .
- Dihydrodioxine Modifications: Introduce halogens (F, Cl) at the 6-position of the dihydrodioxine ring to enhance metabolic stability .
- Assay Design:
- In Vitro Binding: Use radioligand displacement assays (e.g., -labeled competitors) to measure affinity for target receptors.
- Functional Assays: Monitor intracellular signaling (e.g., cAMP modulation) to distinguish agonists/antagonists .
Q. How can contradictory data on this compound’s biological activity be resolved?
Methodological Answer:
- Source Analysis:
- Assay Conditions: Compare buffer pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and co-solvents (DMSO concentration ≤0.1%) across studies .
- Metabolic Interference: Test for off-target effects using cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) and metabolite profiling (LC-MS/MS) .
- Orthogonal Validation: Replicate key findings using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding constants) .
Q. What experimental design principles apply to in vivo studies of this compound?
Methodological Answer:
- Animal Models: Select species with relevant target expression (e.g., transgenic mice for CNS targets). Include dose-ranging studies (1–30 mg/kg) and control for gender/age effects .
- Pharmacokinetics:
- Safety Profiling: Monitor organ toxicity via histopathology and serum biomarkers (ALT, creatinine) after 14-day repeated dosing .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Variable Identification:
- Optimization Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
